molecular formula C13H20ClNO3 B2996720 3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate CAS No. 863991-96-2

3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate

Cat. No.: B2996720
CAS No.: 863991-96-2
M. Wt: 273.75 g/mol
InChI Key: MUHPQAUMZHVLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate is a chemical compound with the molecular formula C13H17NO2.ClH. It is commonly used in laboratory settings for various chemical reactions and research purposes . This compound is known for its unique structure, which includes a piperidine ring attached to a benzoic acid moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate typically involves the reaction of piperidine with benzyl chloride, followed by the introduction of a carboxyl group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis in a controlled environment to ensure high purity and yield.

Chemical Reactions Analysis

3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate undergoes various chemical reactions, including:

Scientific Research Applications

3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoic acid moiety play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate can be compared with other similar compounds, such as:

Properties

CAS No.

863991-96-2

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

IUPAC Name

3-(piperidin-1-ylmethyl)benzoic acid;hydrate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH.H2O/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;;/h4-6,9H,1-3,7-8,10H2,(H,15,16);1H;1H2

InChI Key

MUHPQAUMZHVLEX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.O.Cl.Cl

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.O.Cl

solubility

not available

Origin of Product

United States

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